molecular formula C8H9BrFN B13605571 2-(3-Bromo-5-fluorophenyl)ethanamine

2-(3-Bromo-5-fluorophenyl)ethanamine

Cat. No.: B13605571
M. Wt: 218.07 g/mol
InChI Key: PIHQIURSIOLYJN-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of ethanamine, where the ethylamine group is substituted with a 3-bromo-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)ethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylethylamine, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the benzene ring. This can be achieved using bromine and a fluorinating agent under controlled conditions.

    Amination: The intermediate product is then subjected to amination to introduce the ethanamine group. This step often involves the use of ammonia or an amine source in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions. Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form primary amines. Reagents such as hydrogen peroxide for oxidation and hydrogen gas for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenylethylamines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding. Its structural features allow it to act as a probe in various biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro substituents can enhance binding affinity and specificity. The compound may act by modulating the activity of target proteins, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-2-fluorophenyl)ethanamine: This compound has a similar structure but with the fluoro substituent at the 2-position instead of the 5-position.

    1-(2-Bromo-5-fluorophenyl)ethanamine: Another similar compound with the ethanamine group attached to the 1-position of the benzene ring.

Uniqueness

2-(3-Bromo-5-fluorophenyl)ethanamine is unique due to the specific positioning of the bromo and fluoro substituents, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Biological Activity

2-(3-Bromo-5-fluorophenyl)ethanamine, also known as this compound hydrochloride, is an organic compound with the molecular formula C8H9BrFN. This compound is a derivative of phenylethylamine, characterized by the substitution of bromine and fluorine atoms on the phenyl ring. It is typically encountered as a white or off-white solid, soluble in water and various organic solvents. Its unique chemical structure allows it to participate in diverse biochemical interactions, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The compound may modulate neurotransmission pathways and influence enzyme activities, suggesting potential therapeutic applications.

Molecular Targets:

  • Enzymes: The compound can interact with various enzymes involved in metabolic processes.
  • Receptors: It has been studied for its potential effects on neurotransmitter receptors, particularly those related to serotonin (5-HT) pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, certain phenethylamine derivatives have demonstrated significant antibacterial and antifungal activities. The presence of halogen substituents, such as bromine and fluorine, appears to enhance these bioactivities.

CompoundMicrobial StrainMIC (mg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.0048

These findings suggest that the structural characteristics of this compound may confer similar antimicrobial properties.

Case Studies

  • In Vitro Studies on Neurotransmitter Interaction:
    • In vitro experiments have shown that derivatives of phenethylamines can act as agonists at serotonin receptors (5-HT2A), which are implicated in mood regulation and various psychiatric disorders. The binding affinity of these compounds has been quantitatively assessed using techniques such as high-resolution mass spectrometry.
  • Metabolic Pathways:
    • A study focusing on the metabolic pathways of structurally related compounds revealed extensive metabolism in human liver models, indicating that this compound may undergo similar biotransformation processes. Understanding these pathways is crucial for evaluating the compound's pharmacokinetics and potential toxicity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated phenethylamines:

Compound NameStructureBiological Activity
2-(3-Bromo-4-fluorophenyl)ethanamineStructureModerate antimicrobial activity
2-(3-Chloro-5-fluorophenyl)ethanamineStructureSignificant receptor modulation
2-(3-Bromo-5-chlorophenyl)ethanamineStructureEnhanced binding affinity to receptors

The unique substitution pattern in this compound contributes to its distinct pharmacological profile compared to these analogs.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2

InChI Key

PIHQIURSIOLYJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCN

Origin of Product

United States

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